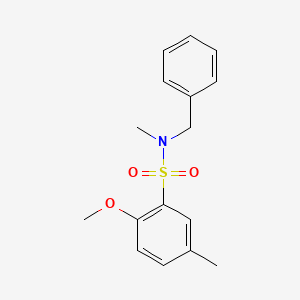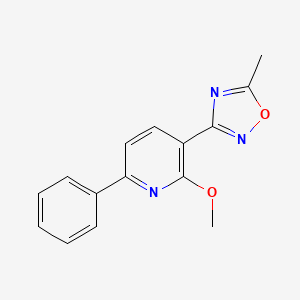
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as Benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a topical analgesic and anti-inflammatory agent. It is a white crystalline powder that is soluble in water and has a molecular weight of 313.38 g/mol. Benzydamine is widely used in clinical practice due to its potent anti-inflammatory, analgesic, and local anesthetic effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the synthesis of prostaglandins and leukotrienes, which are inflammatory mediators. N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide also has a local anesthetic effect, which is thought to be due to its ability to block sodium channels.
Biochemical and Physiological Effects:
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been shown to have potent anti-inflammatory, analgesic, and local anesthetic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide also has a local anesthetic effect, which provides relief from pain associated with musculoskeletal disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide may have variable effects depending on the experimental model used.
Future Directions
There are several potential future directions for research on N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of interest is the development of novel formulations of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide for improved delivery and efficacy. Another area of interest is the exploration of the potential use of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, there is potential for the development of new analogs of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide is a potent anti-inflammatory, analgesic, and local anesthetic agent that has been extensively studied for its therapeutic effects. It has a well-established safety profile and is widely used in clinical practice. Further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide and to explore its potential use in the treatment of other inflammatory conditions.
Synthesis Methods
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide can be synthesized through the reaction between 2-chloro-N,5-dimethylbenzenesulfonamide and benzylamine in the presence of a base such as sodium hydroxide. The reaction yields N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide, which is then purified through recrystallization.
Scientific Research Applications
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and local anesthetic effects. It has been used in the treatment of various inflammatory conditions such as pharyngitis, tonsillitis, and gingivitis. N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide is also commonly used as a topical analgesic for the relief of pain associated with musculoskeletal disorders, such as arthritis and sprains.
properties
IUPAC Name |
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-9-10-15(20-3)16(11-13)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIPGGXLKNVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)


![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)